molecular formula C17H14FNO3 B572048 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one CAS No. 1254973-33-5

2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one

Cat. No.: B572048
CAS No.: 1254973-33-5
M. Wt: 299.301
InChI Key: LTKNZGFVIZREDJ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one is a chemical compound that belongs to the quinoline family. This compound is characterized by the presence of a fluorophenyl group and two methoxy groups attached to the quinoline core. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

The synthesis of 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-fluoroaniline with 2,3-dimethoxybenzaldehyde, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, often facilitated by the presence of electron-withdrawing groups.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with DNA or proteins, disrupting cellular processes and leading to cell death in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one can be compared with other quinoline derivatives such as:

    2-(4-Fluorophenyl)-2-(4-fluorophenylamino)acetonitrile: This compound also contains a fluorophenyl group and exhibits similar biological activities.

    2-Fluorophenylacetic acid: Another fluorinated compound with different structural features and applications.

    Triazole-pyrimidine hybrids: These compounds have shown neuroprotective and anti-inflammatory properties, highlighting the diverse applications of fluorinated compounds in medicinal chemistry.

The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-fluorophenyl)-7,8-dimethoxy-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO3/c1-21-15-8-7-12-14(20)9-13(19-16(12)17(15)22-2)10-3-5-11(18)6-4-10/h3-9H,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTKNZGFVIZREDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)C=C(N2)C3=CC=C(C=C3)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678738
Record name 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1254973-33-5
Record name 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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